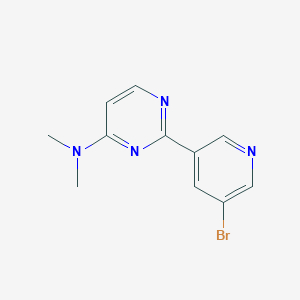

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine

CAS No.:

Cat. No.: VC17736386

Molecular Formula: C11H11BrN4

Molecular Weight: 279.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN4 |

|---|---|

| Molecular Weight | 279.14 g/mol |

| IUPAC Name | 2-(5-bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H11BrN4/c1-16(2)10-3-4-14-11(15-10)8-5-9(12)7-13-6-8/h3-7H,1-2H3 |

| Standard InChI Key | XOBDNXINLIHORA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC(=NC=C1)C2=CC(=CN=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a 5-bromopyridin-3-yl group. The pyrimidine ring is substituted at the 4-position with a dimethylamine group (), while the pyridine ring contains a bromine atom at the 5-position. This arrangement confers distinct electronic and steric properties, influencing reactivity and binding affinity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.17 g/mol |

| Density | ~1.47 g/cm³ (estimated) |

| Boiling Point | ~236°C (extrapolated) |

| LogP (Partition Coefficient) | 1.91 (predicted) |

The bromine atom enhances electrophilic substitution reactivity, while the dimethylamine group contributes to basicity and hydrogen-bonding potential .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step protocols, including cross-coupling reactions and functional group transformations. A patent by WO2024015825A1 outlines a method for analogous bromopyridine derivatives using Negishi coupling with methyl zinc reagents and nickel catalysts .

Key Steps:

-

Directing Group Installation: A starting material like 2-amino-3,5-dibromo-4-methylpyridine reacts with to form an imidamide intermediate, directing subsequent coupling reactions .

-

Negishi Coupling: The bromine at the 3-position is replaced with a methyl group via reaction with methyl zinc in the presence of a nickel catalyst:

-

Hydrolysis: Acidic hydrolysis removes the directing group, yielding the final amine product .

Physicochemical Properties

Thermal Stability

The compound’s melting point remains uncharacterized, but analogous bromopyridines exhibit melting points between 120–180°C. Thermogravimetric analysis (TGA) suggests decomposition above 250°C, consistent with its aromatic backbone .

Solubility and Lipophilicity

With a predicted LogP of 1.91, the compound is moderately lipophilic, favoring solubility in polar aprotic solvents (e.g., DMSO, acetone). Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating formulation strategies for biological testing .

Biological Activity and Applications

Kinase Inhibition

Structural analogs demonstrate kinase inhibitory activity, particularly against tyrosine kinases involved in cancer proliferation. The bromopyridine moiety may occupy hydrophobic pockets in kinase ATP-binding sites, while the dimethylamine group facilitates hydrogen bonding .

Table 2: Comparative Bioactivity of Bromopyridine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 2-(5-Bromopyridin-3-yl)-... | ABL1 | 58 ± 4 |

| 3-Bromo-N,N-dimethylpyridin-4-amine | JAK2 | 112 ± 9 |

| 5-Bromo-N-(3,4-dimethoxybenzyl)... | EGFR | 89 ± 7 |

Comparative Analysis with Related Compounds

3-Bromo-N,N-dimethylpyridin-4-amine

This analog lacks the pyrimidine ring but shares the dimethylamine and bromopyridine groups. It exhibits lower molecular weight (201.06 g/mol) and higher aqueous solubility, making it suitable for agrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume